molecular formula C14H23NO2 B1210729 Piroctone CAS No. 50650-76-5

Piroctone

Cat. No.: B1210729
CAS No.: 50650-76-5
M. Wt: 237.34 g/mol
InChI Key: OIQJEQLSYJSNDS-UHFFFAOYSA-N
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Description

Piroctone, also known as this compound olamine, is a hydroxamic acid derivative widely used in the treatment of fungal infections. It is particularly known for its effectiveness in anti-dandruff shampoos and other scalp care products. This compound olamine is the ethanolamine salt of this compound and was first synthesized in 1979 by Schwarzkopf-Henkel in Germany .

Preparation Methods

The preparation of piroctone olamine involves several synthetic routes. One common method includes the Friedel-Crafts acylation reaction using 3,5-trimethyl hexanoyl chloride and methyl isovalerate as raw materials, with aluminum trichloride as a catalyst. This reaction produces 3,7,9-tetramethyl-2-decene-5-keto acid methyl ester, which is then cyclized to form 4-methyl-6-(2,4-trimethyl pentyl)-2-pyrone. The final step involves hydroxylamine hydrochloride to synthesize 1-hydroxy-4-methyl-6-(2,4-trimethyl pentyl)-2-pyridone, which is then reacted with ethanolamine to form this compound olamine .

Chemical Reactions Analysis

Piroctone olamine undergoes various chemical reactions, including:

    Oxidation: this compound olamine can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound olamine.

    Substitution: this compound olamine can undergo substitution reactions, particularly at the pyridone ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Piroctone olamine has a wide range of scientific research applications:

Mechanism of Action

Piroctone olamine exerts its effects by disrupting the cell membrane of fungi, thereby inhibiting their energy metabolism and ability to take in oxygen. This leads to the death of the fungal cells and clears up the infection. It specifically targets the synthesis of ergosterol, a key component of the fungal cell membrane .

Properties

CAS No.

50650-76-5

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one

InChI

InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3

InChI Key

OIQJEQLSYJSNDS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O

melting_point

108.0 °C

Key on ui other cas no.

50650-76-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, 5 g of hydroxylamine hydrochloride and 20 g of 2-aminopyridine were heated for 26 hours to 70°C, whereupon after 17 hours a further 2 g of hydroxylamine were added. Working up was effected as usual and there were obtained 7.1 g (67 %) of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone melting at 108° C (Calc.: 5.9 % N, found 5.9 % N).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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